molecular formula C26H26N2OS B11988470 6-Tert-butyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3-carbonitrile

6-Tert-butyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3-carbonitrile

Cat. No.: B11988470
M. Wt: 414.6 g/mol
InChI Key: UXARFMWIQDFKLF-UHFFFAOYSA-N
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Description

6-TERT-BUTYL-2-(2-(3,4-DIMETHYL-PH)-2-OXO-ETHYLSULFANYL)4-PHENYL-NICOTINONITRILE is a complex organic compound that belongs to the class of nicotinonitriles. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-TERT-BUTYL-2-(2-(3,4-DIMETHYL-PH)-2-OXO-ETHYLSULFANYL)4-PHENYL-NICOTINONITRILE typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the nicotinonitrile core through a condensation reaction.

    Step 2: Introduction of the tert-butyl group via alkylation.

    Step 3: Addition of the phenyl and dimethyl-phenyl groups through electrophilic aromatic substitution.

    Step 4: Incorporation of the oxo-ethylsulfanyl group through a thiolation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing moiety.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles like sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology

    Drug Development: Exploration as a potential therapeutic agent due to its unique structural features.

Medicine

    Pharmacology: Investigation of its biological activity and potential as a drug candidate.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for 6-TERT-BUTYL-2-(2-(3,4-DIMETHYL-PH)-2-OXO-ETHYLSULFANYL)4-PHENYL-NICOTINONITRILE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Nicotinonitriles: Other compounds in this class with varying substituents.

    Phenyl-substituted Compounds: Compounds with similar aromatic structures.

Uniqueness

The unique combination of tert-butyl, phenyl, and oxo-ethylsulfanyl groups in 6-TERT-BUTYL-2-(2-(3,4-DIMETHYL-PH)-2-OXO-ETHYLSULFANYL)4-PHENYL-NICOTINONITRILE may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H26N2OS

Molecular Weight

414.6 g/mol

IUPAC Name

6-tert-butyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C26H26N2OS/c1-17-11-12-20(13-18(17)2)23(29)16-30-25-22(15-27)21(19-9-7-6-8-10-19)14-24(28-25)26(3,4)5/h6-14H,16H2,1-5H3

InChI Key

UXARFMWIQDFKLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CSC2=C(C(=CC(=N2)C(C)(C)C)C3=CC=CC=C3)C#N)C

Origin of Product

United States

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